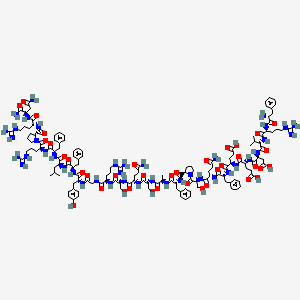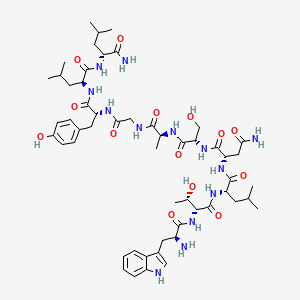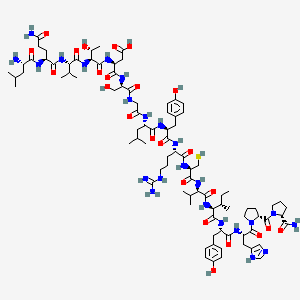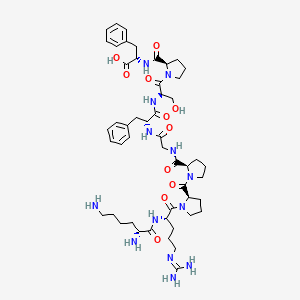
Latrepirdine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Latrepirdine dihydrochloride is synthesized through a multi-step process involving the formation of the core pyridoindole structure. The synthesis typically begins with the condensation of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the dihydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: Latrepirdine dihydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Latrepirdine dihydrochloride exerts its effects through multiple mechanisms:
Neuroprotection: It inhibits the action of neurotoxic beta-amyloid proteins and stabilizes mitochondrial function.
Calcium Homeostasis: It modulates calcium influx and intracellular catabolic pathways.
Receptor Activity: It interacts with various receptors, including histaminergic, α-adrenergic, and serotonergic receptors.
Comparación Con Compuestos Similares
Latrepirdine dihydrochloride is unique in its multi-targeted approach to neuroprotection and cognitive enhancement. Similar compounds include:
Donepezil: An acetylcholine esterase inhibitor used in Alzheimer’s disease treatment.
Memantine: An NMDA receptor antagonist used in Alzheimer’s disease treatment.
Rivastigmine: Another acetylcholine esterase inhibitor used in Alzheimer’s disease treatment.
These compounds differ in their specific mechanisms of action and therapeutic applications, highlighting the uniqueness of this compound in targeting multiple pathways simultaneously .
Propiedades
Número CAS |
14292-23-0 |
|---|---|
Fórmula molecular |
C21H26ClN3 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;/h4-7,12-13H,8-11,14H2,1-3H3;1H |
Clave InChI |
WGQCGOMSKOHLMD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


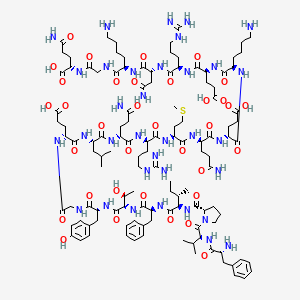
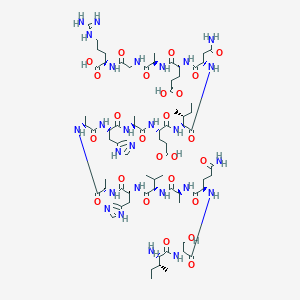
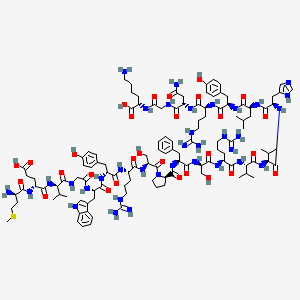
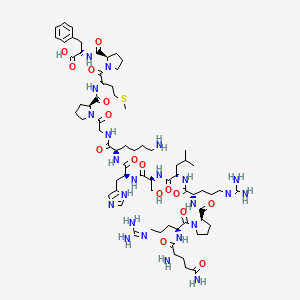

![sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate](/img/structure/B7886945.png)
